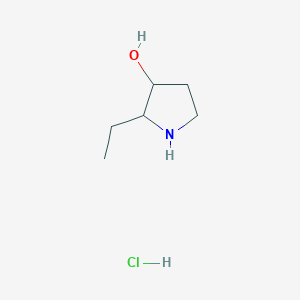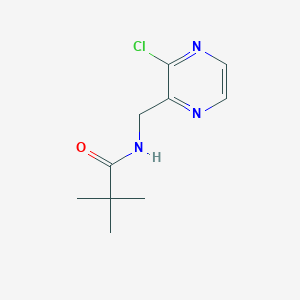
N-((3-chloropyrazin-2-yl)methyl)pivalamide
Overview
Description
“N-((3-chloropyrazin-2-yl)methyl)pivalamide” is a compound with the molecular formula C10H14ClN3O . It is also known as CPM and is a member of the pivalamide family. Pivalamides are commonly used as building blocks in organic synthesis due to their chemical stability, ease of handling, and low toxicity.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a pivalamide group via a methylene bridge . The pyrazine ring is substituted at the 3-position with a chlorine atom .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 227.69 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Scientific Research Applications
Chemical Synthesis and Design
Research on Hexaazatriphenylene (HAT) derivatives, including pyrazine-containing compounds, highlights the importance of such chemical structures in developing materials with a wide range of applications, from semiconductors to sensors and liquid crystals. The design principles and synthetic strategies toward these derivatives show the relevance of pyrazine as a scaffold in organic materials and nanoscience (Segura et al., 2015).
Drug Resistance and Pharmacology
The role of pyrazinamide, a drug related to pyrazine chemistry, in tuberculosis treatment underscores the challenge of drug resistance. Studies on pyrazinamide resistance in Mycobacterium tuberculosis emphasize the need for accurate detection and understanding of resistance mechanisms, shedding light on the broader issue of addressing resistance in infectious diseases (Njire et al., 2016).
Biofouling Prevention in Water Treatment
The search for non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems indicates the significance of developing safe and effective chemicals for industrial applications. This research involves evaluating various compounds, including those related to pyrazine, for their antimicrobial efficiency, compatibility with membrane systems, and safety for drinking water treatment (Da-Silva-Correa et al., 2022).
Biopolymer Derivatives for Drug Delivery and Other Applications
Studies on xylan derivatives, including the synthesis of ethers and esters, illustrate the potential of chemically modified biopolymers for creating materials with specific properties. These materials could have applications ranging from drug delivery to antimicrobial agents, highlighting the versatility of chemical modifications in developing new materials (Petzold-Welcke et al., 2014).
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-10(2,3)9(15)14-6-7-8(11)13-5-4-12-7/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYASCOVQLCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


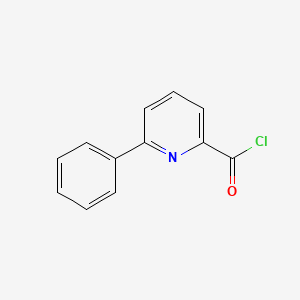
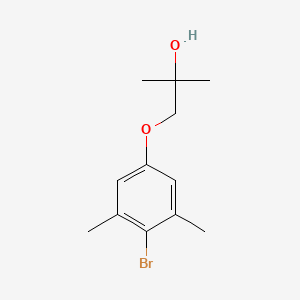
![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)
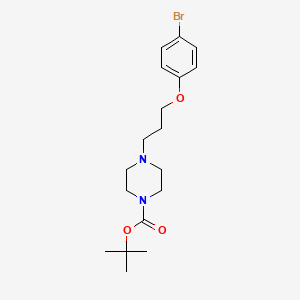
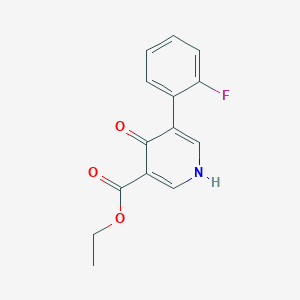

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)
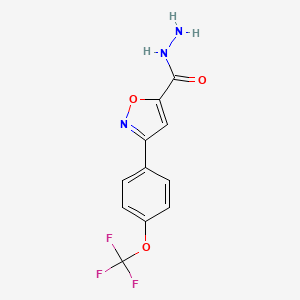



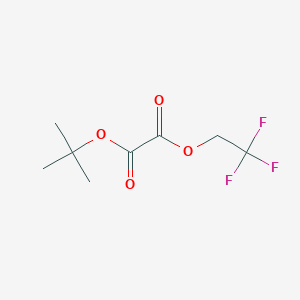
![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
